(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-4-15-24(16-5-2)30(27,28)18-13-11-17(12-14-18)21(26)23-22-25(6-3)19-9-7-8-10-20(19)29-22/h7-14H,4-6,15-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAWVUUXDMJVHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H22N4O2S
- Molecular Weight : 358.45 g/mol
The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antidiabetic properties. The presence of the thiazole ring and the benzamide moiety contributes to its pharmacological profile.
Antidiabetic Activity
Research indicates that compounds with similar structural motifs exhibit significant antidiabetic properties. For instance, derivatives of benzamides have been shown to activate glucokinase, an enzyme crucial for glucose metabolism. This activation can lead to improved glycemic control in diabetic models .
A study demonstrated that sulfonamide derivatives, including those with benzamide structures, possess varying degrees of α-glucosidase and α-amylase inhibitory activities. These enzymes are key targets in managing type 2 diabetes as they are involved in carbohydrate digestion and glucose absorption .
Table 1: Inhibitory Potency Against α-Glucosidase
Antimicrobial Activity
Benzamide derivatives have been widely studied for their antimicrobial properties. The sulfonamide component enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis in bacteria .
Anticancer Potential
Preliminary studies suggest that compounds containing thiazole and benzamide structures may exert anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. The interaction of such compounds with specific molecular targets involved in cancer progression is an area of active research .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in glucose metabolism and bacterial growth.
- Receptor Interaction : It may interact with specific receptors or proteins that modulate cellular responses related to inflammation or cancer.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and target proteins, suggesting a strong potential for therapeutic applications.
Case Studies
Recent investigations into similar compounds have provided insights into their biological activity:
- A study on sulfamoyl benzamides revealed their potential as glucokinase activators, leading to reduced blood glucose levels in diabetic models .
- Another investigation highlighted the anticancer effects of thiazole-containing compounds, showing significant cytotoxicity against various cancer cell lines .
Scientific Research Applications
Antibacterial Applications
Compounds with a benzothiazole moiety, similar to (Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, have shown promising antibacterial properties. For example, derivatives of benzothiazole have been synthesized and tested against various Gram-positive and Gram-negative bacteria.
- Study Findings : A study indicated that certain benzothiazole derivatives exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 31.2 µg/ml for some compounds . Such findings suggest that this compound could be explored for its antibacterial efficacy.
Anticancer Potential
The anticancer activity of compounds containing the benzothiazole structure has been widely documented. These compounds often act by inhibiting specific cellular pathways involved in cancer progression.
- Case Study : Research has demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation . The compound this compound may similarly exhibit anticancer properties, warranting further investigation into its effects on tumor cell lines.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with sulfonamide groups are known for their anti-inflammatory properties.
- Research Insights : A study found that certain sulfonamide derivatives demonstrated significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators . Given that this compound contains a sulfonamide functional group, it is plausible that this compound may also exhibit similar anti-inflammatory effects.
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Formation of Benzothiazole Derivative : The initial step typically involves the synthesis of the benzothiazole core through cyclization reactions.
- Sulfonamide Formation : The introduction of the dipropylsulfamoyl group is achieved through nucleophilic substitution reactions.
- Final Coupling Reaction : The final product is obtained by coupling the benzothiazole derivative with the appropriate amine or amide.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Data Table: Summary of Biological Activities
Q & A
Basic Research: Synthesis and Purification
Q: What are optimal synthetic routes for preparing (Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can purity be ensured? A: The compound’s synthesis likely involves multi-step reactions, including sulfamoylation and benzothiazole ring formation. Key steps include:
- Sulfamoylation: Reacting 4-aminobenzamide with dipropylsulfamoyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile) .
- Thiazole Formation: Condensation with 3-ethylbenzo[d]thiazol-2(3H)-ylidene using trichloroisocyanuric acid (TCICA) as a cyclizing agent .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from methanol to achieve >95% purity. HRMS and NMR (¹H/¹³C) are critical for verifying structural integrity .
Advanced Research: Structural Characterization
Q: How can conflicting NMR data for Z/E isomers of similar benzothiazole derivatives be resolved? A: The Z-configuration of the imine bond in the benzothiazole moiety can be confirmed via:
- NOESY NMR: Detect spatial proximity between the ethyl group (δ ~1.2–1.4 ppm) and benzamide protons .
- X-ray Crystallography: Resolve ambiguity in stereochemistry, as seen in structurally analogous compounds like N-(2,3-dihydro-1,3-thiazol-2-ylidene) derivatives .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values for Z vs. E isomers .
Basic Research: Analytical Method Validation
Q: Which analytical techniques are most reliable for quantifying this compound in biological matrices? A:
- LC-MS/MS: Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and MRM transitions for quantification (LOD: ~0.1 ng/mL) .
- HPLC-UV: Monitor at λ = 254 nm (benzamide absorption) with gradient elution (retention time: ~8–10 min) .
- HRMS (ESI+): Confirm molecular ion [M+H]⁺ (e.g., m/z 488.1842 calculated for C₂₃H₂₈N₃O₃S₂) .
Advanced Research: Biological Activity and SAR
Q: How do substituents on the benzothiazole ring influence anticancer activity? A: Structure-activity relationship (SAR) studies on analogous thiazole derivatives reveal:
- Ethyl vs. Propyl Groups: 3-Ethyl substitution (as in the target compound) enhances metabolic stability compared to bulkier alkyl chains, which reduce cell permeability .
- Sulfamoyl Position: Para-substitution (4-position) on benzamide improves target binding affinity, as shown in kinase inhibition assays .
- Benzothiazole Modifications: Fluorination at the benzo[d]thiazol-2-ylidene position increases potency against metastatic cell lines (IC₅₀ reduction by ~40%) .
Advanced Research: Mechanistic Studies
Q: What biochemical pathways are implicated in this compound’s antitumor activity? A: Preliminary data suggest dual mechanisms:
- Kinase Inhibition: Similar trifluoromethylbenzamide derivatives inhibit PI3K/Akt/mTOR pathways (IC₅₀ = 0.8–1.2 µM) .
- ROS Induction: Thiazole-linked compounds generate reactive oxygen species (ROS) in cancer cells, triggering apoptosis (confirmed via flow cytometry with Annexin V staining) .
- Metastasis Suppression: Downregulation of MMP-9 and VEGF in invasion assays (e.g., Matrigel transwell) at 10 µM .
Advanced Research: Data Contradiction Analysis
Q: How can discrepancies in reported IC₅₀ values across studies be reconciled? A: Variations may arise from:
- Assay Conditions: Differences in serum concentration (e.g., 5% vs. 10% FBS) or incubation time (48 vs. 72 hrs) .
- Cell Line Heterogeneity: MDA-MB-231 (triple-negative breast cancer) vs. HeLa (cervical cancer) may exhibit divergent drug uptake .
- Compound Purity: Impurities >5% (e.g., unreacted sulfamoyl precursors) can skew results. Validate via HPLC-UV prior to assays .
Basic Research: Stability and Storage
Q: What are optimal storage conditions to prevent degradation? A:
- Solid State: Store at –20°C under argon, shielded from light. Shelf life >2 years (degradation <5% by HPLC) .
- Solution Phase: Prepare fresh DMSO stock solutions (10 mM) and avoid freeze-thaw cycles (aggregation observed after 3 cycles) .
Advanced Research: Computational Modeling
Q: How can molecular docking guide the design of analogs with improved binding? A:
- Target Selection: Dock against crystallized kinases (e.g., PDB 3QKK) using AutoDock Vina. Focus on hydrogen bonding with Asp841 and hydrophobic interactions with Leu852 .
- ADMET Predictions: Use SwissADME to optimize logP (target: 2–3) and reduce hERG inhibition risk (QikProp-predicted IC₅₀ >10 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
